Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Overview
Description
Tert-butyl 5-oxo-7-azabicyclo[221]hept-2-ene-7-carboxylate is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with molecular targets through its bicyclic structure and functional groups. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its specific bicyclic structure with a nitrogen atom and a tert-butyl ester group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a bicyclic compound notable for its unique structural features, including a nitrogen atom within its bicyclic framework and a tert-butyl ester group. With a molecular formula of and a molar mass of approximately 209.24 g/mol, this compound has garnered interest in both chemical and biological research due to its potential pharmacological applications.
The compound can undergo various chemical transformations, including oxidation and reduction, which can lead to derivatives with altered biological activities. Its synthesis typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran .
The biological activity of this compound is hypothesized to involve interactions with molecular targets through hydrogen bonding and other non-covalent interactions facilitated by its nitrogen atom . This mechanism is crucial for understanding how the compound may influence various biological pathways.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane | Similar bicyclic structure | Different oxidation state |
Tert-butyl 5-hydroxy-7-abicyclo[2.2.1]heptane | Hydroxyl group instead of carbonyl | Potentially different biological activities |
Tert-butyl (1S,4R)-3-amino-bicyclo[2.2.1]heptane | Amino substitution | Enhanced interaction with biological targets |
These comparisons highlight the distinct reactivity and potential applications of this compound in medicinal chemistry .
Case Studies and Research Findings
Although comprehensive studies specifically on this compound are scarce, related research provides insights into its potential effects:
- Inhibition Studies : Preliminary assays suggest that compounds with similar bicyclic structures can inhibit certain biological pathways, such as the Type III secretion system in bacteria . This indicates that tert-butyl 5-oxo could potentially exhibit antimicrobial properties.
- Pharmacological Screening : Investigations into the pharmacophore characteristics of related compounds have shown promise in drug design, particularly in targeting specific enzymes or receptors involved in disease processes .
- Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds; however, specific data on tert-butyl 5-oxo's toxicity remains to be fully elucidated .
Properties
IUPAC Name |
tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYRHWJXZMJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)C1C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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